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molecular formula C14H20N4O2 B8774030 2-(4-Acetylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

2-(4-Acetylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Cat. No. B8774030
M. Wt: 276.33 g/mol
InChI Key: UJDWLPQTGUGUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09339503B2

Procedure details

2-Methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one (100 mg; 0.51 mmol) and N-acetylpiperazine (98 mg; 0.76 mmol) are reacted in isoamyl alcohol (1 ml) in accordance with the procedure for Example 1 (reaction time 8 h) and worked up. The crude product obtained in this way is purified by column chromatography; yield: 12 mg (8%), crystals;
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[NH:12][C:11](=[O:13])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]=1.[C:14]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)(=[O:16])[CH3:15]>C(O)CC(C)C>[C:14]([N:17]1[CH2:22][CH2:21][N:20]([C:3]2[NH:12][C:11](=[O:13])[C:10]3[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=3[N:4]=2)[CH2:19][CH2:18]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CSC1=NC=2CCCCC2C(N1)=O
Name
Quantity
98 mg
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(CC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1=NC=2CCCCC2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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